(1S,3S,4R)-Entecavir
(1S,3S,4R)-Entecavir
Brand Name:
Vulcanchem
CAS No.:
1367369-79-6
VCID:
VC0113407
InChI:
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m1/s1
SMILES:
C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N
Molecular Formula:
C12H15N5O3
Molecular Weight:
277.28 g/mol
(1S,3S,4R)-Entecavir
CAS No.: 1367369-79-6
Reference Standards
VCID: VC0113407
Molecular Formula: C12H15N5O3
Molecular Weight: 277.28 g/mol
CAS No. | 1367369-79-6 |
---|---|
Product Name | (1S,3S,4R)-Entecavir |
Molecular Formula | C12H15N5O3 |
Molecular Weight | 277.28 g/mol |
IUPAC Name | 2-amino-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one |
Standard InChI | InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m1/s1 |
Standard InChIKey | QDGZDCVAUDNJFG-GJMOJQLCSA-N |
Isomeric SMILES | C=C1[C@H](C[C@H]([C@@H]1CO)O)N2C=NC3=C2NC(=NC3=O)N |
SMILES | C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N |
Canonical SMILES | C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N |
Synonyms | 2-Amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one; |
PubChem Compound | 5743149 |
Last Modified | Nov 14 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume